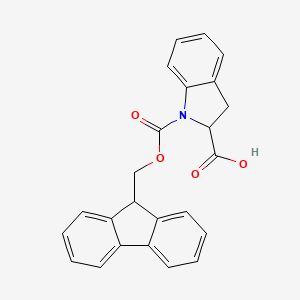

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid is a heterocyclic compound featuring an indoline backbone (a saturated indole derivative) protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile nature, enabling orthogonal deprotection strategies. This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly for introducing constrained cyclic structures into peptide chains or small-molecule therapeutics.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYAYXBFHLDIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405730 | |

| Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-38-2, 264273-07-6 | |

| Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid typically involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The fluorenylmethoxycarbonyl (Fmoc) group is then introduced to protect the amino group during subsequent reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Fmoc-DL-Idc-OH is in the field of peptide synthesis. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions.

Key Advantages:

- Ease of Removal: The Fmoc group can be easily removed under mild basic conditions (e.g., using piperidine), allowing for efficient deprotection during peptide assembly.

- Compatibility: The compound is compatible with various coupling reagents and conditions used in peptide synthesis, making it versatile for producing diverse peptide sequences .

Drug Development

Fmoc-DL-Idc-OH has potential applications in drug development, particularly in the design of peptidomimetics and bioactive compounds. Its structural features can be manipulated to create analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Case Studies:

- Peptidomimetic Design: Researchers have utilized Fmoc-DL-Idc-OH to create peptidomimetics that mimic natural peptides but offer better stability and bioavailability. These compounds are being investigated for their efficacy against various diseases, including cancer and infectious diseases .

- Targeted Drug Delivery: The incorporation of Fmoc-DL-Idc-OH into drug delivery systems has been explored. Its ability to form stable complexes with therapeutic agents can enhance targeted delivery and reduce side effects associated with conventional therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis beyond peptide chemistry. Its unique functional groups allow for various transformations, including:

- Coupling Reactions: Used in the synthesis of complex organic molecules through coupling reactions with other electrophiles.

- Functional Group Modifications: The indoline moiety can undergo further functionalization to produce derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways . The Fmoc group serves as a protective group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Azetidine Derivatives

- Example: (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 136552-06-2) Molecular Formula: C₁₉H₁₇NO₄ Molecular Weight: 335.34 g/mol Key Features: A four-membered azetidine ring introduces significant conformational constraint, enhancing binding affinity in drug candidates. Synthesis: Reacted with Fmoc-Cl in 1,4-dioxane and sodium carbonate, yielding 85–90% purity . Applications: Used in peptide mimetics and kinase inhibitors due to its rigid structure.

Piperazine and Piperidine Derivatives

- Example : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

Indole and Octahydroindole Derivatives

- Example: (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid (CAS 1217512-55-4) Molecular Formula: C₂₄H₂₅NO₄ Molecular Weight: 391.47 g/mol Key Features: The octahydroindole scaffold offers a saturated bicyclic system, improving metabolic stability compared to aromatic indoles. Applications: Utilized in opioid receptor ligands and protease inhibitors .

Isoindoline and Tetrahydroisoquinoline Derivatives

- Example: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid (CAS 204320-59-2) Molecular Formula: C₂₄H₁₉NO₄ Molecular Weight: 385.41 g/mol Key Features: The isoindoline core mimics natural alkaloids, enhancing bioavailability. Hazards: H302 (harmful if swallowed), H315 (skin irritation) .

Other Cyclic and Acyclic Derivatives

- Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4) Molecular Formula: C₁₈H₁₅NO₄S Molecular Weight: 341.38 g/mol Key Features: The mercapto (-SH) group enables disulfide bond formation, critical for stabilizing peptide structures. Applications: Used in cysteine-rich peptide synthesis .

Physicochemical Properties and Reactivity

*Estimated based on structural analogs.

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid, often abbreviated as Fmoc-indoline-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and as a protective group in organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.41 g/mol

- CAS Number : 198560-38-2

The biological activity of Fmoc-indoline-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for molecular recognition processes that can inhibit or modulate biological functions.

Enzyme Inhibition

Research indicates that compounds similar to Fmoc-indoline derivatives can act as inhibitors for various enzymes involved in disease processes. For instance, studies have shown that indole derivatives can inhibit proteases, which are crucial in viral replication and cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for Fmoc-indoline-2-carboxylic acid and related compounds:

Case Studies

-

Antiviral Activity Against Coronaviruses

A study investigated the potential of ketone-based inhibitors derived from indole structures against SARS-CoV proteases. The findings indicated that modifications to the indole ring could enhance inhibitory potency, suggesting a similar potential for Fmoc-indoline derivatives . -

Anticancer Properties

Research focusing on indole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. One study reported that specific structural modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of the indole moiety in therapeutic applications . -

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of indole derivatives found that certain compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that Fmoc-indoline derivatives may also possess similar therapeutic benefits .

Q & A

Q. How can researchers study the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For cellular targets, employ fluorescence polarization assays with labeled analogs .

Data Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.